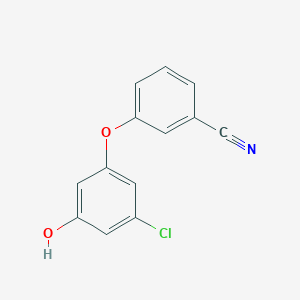
3-(3-chloro-5-hydroxyphenoxy)Benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlor-5-hydroxyphenoxy)Benzonitril ist eine organische Verbindung mit der Summenformel C13H8ClNO2 und einem Molekulargewicht von 245,66 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzonitrilgruppe aus, die mit einem 3-Chlor-5-hydroxyphenoxy-Rest substituiert ist. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Chlor-5-hydroxyphenoxy)Benzonitril beinhaltet typischerweise die Reaktion von 3-Chlor-5-hydroxyphenol mit Benzonitril unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) und eines geeigneten Lösungsmittels wie Dimethylformamid (DMF) durchgeführt. Das Gemisch wird erhitzt, um die nukleophile Substitutionsreaktion zu fördern, was zur Bildung des gewünschten Produkts führt .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 3-(3-Chlor-5-hydroxyphenoxy)Benzonitril ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5-hydroxyphenoxy)Benzonitrile typically involves the reaction of 3-chloro-5-hydroxyphenol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(3-Chlor-5-hydroxyphenoxy)Benzonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Chinonderivat oxidiert werden.
Reduktion: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Amin reduziert werden.
Substitution: Das Chloratom kann unter geeigneten Bedingungen mit anderen Nukleophilen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden häufig verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung können verwendet werden.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können in Gegenwart einer Base verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Aminoderivate.
Substitution: verschiedene substituierte Phenoxybenzonitrile.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlor-5-hydroxyphenoxy)Benzonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der medizinischen Chemie.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wissenschaftliche Forschungsanwendungen
3-(3-chloro-5-hydroxyphenoxy)Benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(3-Chlor-5-hydroxyphenoxy)Benzonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Hydroxyl- und Nitrilgruppen spielen bei diesen Wechselwirkungen eine entscheidende Rolle und beeinflussen die Bindungsaffinität und -spezifität der Verbindung.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlor-5-hydroxybenzonitril: Fehlt die Phenoxygruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
3-Chlor-5-methoxybenzonitril: Enthält eine Methoxygruppe anstelle einer Hydroxylgruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.
Einzigartigkeit
3-(3-Chlor-5-hydroxyphenoxy)Benzonitril ist einzigartig durch das Vorhandensein sowohl der Chlor- als auch der Hydroxylgruppe am Phenoxyrest, die eine unterschiedliche chemische Reaktivität und potentielle biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen .
Eigenschaften
CAS-Nummer |
920036-09-5 |
|---|---|
Molekularformel |
C13H8ClNO2 |
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
3-(3-chloro-5-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C13H8ClNO2/c14-10-5-11(16)7-13(6-10)17-12-3-1-2-9(4-12)8-15/h1-7,16H |
InChI-Schlüssel |
SBDDEKMWSHYMEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)
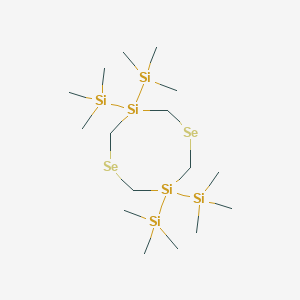
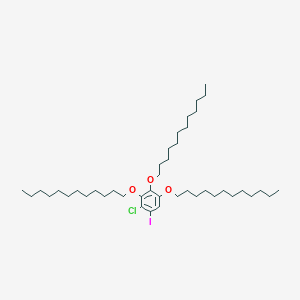
-lambda~5~-phosphane](/img/structure/B12621995.png)
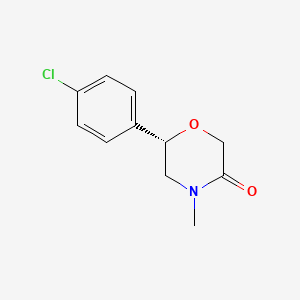
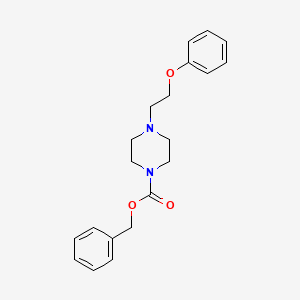
methanone](/img/structure/B12622015.png)
![1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12622021.png)
